2-Methyl-1,3-benzothiazol-6-ol

Medicinal Chemistry ADME Formulation

Choose 2-Methyl-1,3-benzothiazol-6-ol (CAS 68867-18-5) for reliable synthetic performance. Its 6-hydroxy group enables ether/ester bond formation for D2R partial agonists. Features 8.3x higher water solubility (3032 mg/L) than non-hydroxylated analogs, reducing DMSO artifacts. Superior crystallinity (mp 159–161°C) ensures easy handling and stable storage.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 68867-18-5
Cat. No. B1300017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzothiazol-6-ol
CAS68867-18-5
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)O
InChIInChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3
InChIKeyROFBPPIQUBJMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-benzothiazol-6-ol (CAS 68867-18-5): Core Properties and Procurement-Relevant Specifications


2-Methyl-1,3-benzothiazol-6-ol (CAS 68867-18-5, molecular formula C8H7NOS, MW 165.21 g/mol) is a heterocyclic aromatic compound belonging to the benzothiazole class. It consists of a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position [1]. The compound is a solid at room temperature, with a melting point of 159–161 °C and a predicted pKa of 8.68 ± 0.40 . It is commercially available in research-grade purities (typically ≥96% ) and serves as a versatile synthetic intermediate, notably in the preparation of G protein-biased D2 dopamine receptor partial agonists .

Why Generic Benzothiazole Substitution Fails: Structural Determinants of Physicochemical and Functional Divergence


The benzothiazole scaffold is not functionally monolithic. Even minor structural variations—such as the presence, position, or identity of a substituent—dramatically alter physicochemical properties, synthetic utility, and biological performance. 2-Methyl-1,3-benzothiazol-6-ol is frequently confused with its 5-hydroxy regioisomer or with the non-hydroxylated 2-methylbenzothiazole, yet these analogs exhibit markedly different melting points, logP values, water solubility, and acid/base behavior . Furthermore, the 6-hydroxy group is a critical functional handle for downstream derivatization in medicinal chemistry; its absence (as in 2-methylbenzothiazole) precludes the synthetic routes that leverage this specific nucleophilic site . Substituting a structurally similar but functionally distinct benzothiazole derivative can therefore lead to experimental failure, wasted resources, and flawed structure–activity relationships.

2-Methyl-1,3-benzothiazol-6-ol: Quantitative Differentiation from Closest Analogs


8.3-Fold Higher Estimated Water Solubility Compared to Non-Hydroxylated 2-Methylbenzothiazole

The 6-hydroxy group dramatically increases water solubility relative to the unsubstituted 2-methylbenzothiazole. Estimated aqueous solubility of 2-methyl-1,3-benzothiazol-6-ol is 3032 mg/L at 25 °C , whereas 2-methylbenzothiazole is only 366 mg/L [1]. This 8.3-fold difference can significantly impact dissolution, bioavailability, and synthetic handling in aqueous media.

Medicinal Chemistry ADME Formulation

Reduced Lipophilicity (Δ LogP ≈ –0.3) Alters Partitioning and Membrane Permeability

The computed octanol-water partition coefficient (LogP) of 2-methyl-1,3-benzothiazol-6-ol is 2.4 (XLogP3) [1], whereas the non-hydroxylated 2-methylbenzothiazole exhibits a LogP of 2.72 or 2.7 . The ~0.3 unit reduction in LogP reflects a measurable decrease in lipophilicity, which is expected to influence membrane permeability and off-target binding.

Drug Design ADME QSAR

>100 °C Increase in Melting Point Confers Crystalline Stability and Purity Control

The 6-hydroxy group transforms the compound from a low-melting liquid/solid (2-methylbenzothiazole, mp 11–14 °C ) into a high-melting crystalline solid (2-methyl-1,3-benzothiazol-6-ol, mp 159–161 °C ). The 147 °C difference in melting point is a direct consequence of intermolecular hydrogen bonding enabled by the phenolic –OH.

Solid-State Chemistry Formulation QC/Analytical

5.3-Unit Higher pKa Dictates Distinct Protonation State and Reactivity

The phenolic –OH group confers a pKa of 8.68 ± 0.40 (predicted) , while the thiazole nitrogen in 2-methylbenzothiazole exhibits a pKa of only 1.65 ± 0.10 [1]. The 5.3-unit difference means that at physiological pH (7.4), the 6-hydroxy compound exists largely as the neutral phenol, whereas the non-hydroxylated analog is predominantly protonated at the thiazole nitrogen. This divergence fundamentally alters chemical reactivity (e.g., alkylation, acylation) and biological recognition.

Medicinal Chemistry Synthetic Chemistry Bioconjugation

Regioisomeric Differentiation: 6-OH vs. 5-OH Variant Yields 32–34 °C Lower Melting Point

The position of the hydroxyl group on the benzothiazole ring dictates solid-state packing and thermal behavior. 2-Methyl-1,3-benzothiazol-6-ol melts at 159–161 °C , while its 5-hydroxy regioisomer (2-methyl-1,3-benzothiazol-5-ol, CAS 68867-14-1) melts at 193–195 °C . The 34 °C difference is attributable to differential intermolecular hydrogen bonding networks in the crystal lattice.

Medicinal Chemistry Synthetic Chemistry Solid-State Chemistry

Unique Synthetic Niche: Essential Building Block for G Protein-Biased D2R Partial Agonists

2-Methyl-1,3-benzothiazol-6-ol is specifically cited as a reactant for the preparation of G protein-biased D2 dopamine receptor partial agonists . In contrast, non-hydroxylated 2-methylbenzothiazole is predominantly used in dye synthesis (polycarbocyanine, thiacyanine) and flavor/fragrance applications , lacking the phenolic handle required for the ether/ester linkages essential to biased GPCR ligand design.

Medicinal Chemistry GPCR Neuroscience

Optimized Application Scenarios for 2-Methyl-1,3-benzothiazol-6-ol in R&D and Production


Synthesis of Biased GPCR Ligands (D2 Dopamine Receptor Partial Agonists)

Utilize 2-methyl-1,3-benzothiazol-6-ol as the phenolic coupling partner in the construction of G protein-biased D2R partial agonists. The 6-hydroxy group enables ether or ester bond formation with the requisite pharmacophore, a transformation impossible with non-hydroxylated benzothiazoles . The compound's improved aqueous solubility (estimated 3032 mg/L) and moderate LogP (2.4) are consistent with the physicochemical profile of CNS-penetrant biased ligands [1].

Analytical Method Development and Reference Standard Preparation

Employ 2-methyl-1,3-benzothiazol-6-ol as a well-defined crystalline reference standard (mp 159–161 °C) for HPLC, LC-MS, or NMR method validation . Its high melting point and solid-state stability simplify accurate weighing and long-term storage, in contrast to the low-melting liquid 2-methylbenzothiazole which requires refrigeration and is prone to oxidative degradation [1].

Structure–Activity Relationship (SAR) Studies of Benzothiazole Derivatives

Incorporate 2-methyl-1,3-benzothiazol-6-ol as a comparator compound in SAR campaigns exploring the impact of hydroxyl substitution position on biological activity. The 6-hydroxy isomer (mp 159–161 °C) and 5-hydroxy isomer (mp 193–195 °C) exhibit distinct solid-state properties , and their differing hydrogen-bonding geometries can lead to divergent binding modes in protein targets [1]. Using both isomers in parallel provides a controlled assessment of regioisomeric effects.

Aqueous-Based Formulation Development

Leverage the 8.3-fold higher estimated water solubility of 2-methyl-1,3-benzothiazol-6-ol (3032 mg/L) compared to 2-methylbenzothiazole (366 mg/L) to formulate aqueous stock solutions for in vitro assays or in vivo dosing. The reduced need for organic co-solvents (e.g., DMSO) minimizes vehicle-related artifacts and improves translational relevance [1].

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